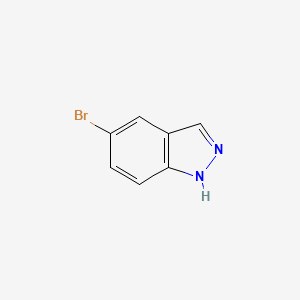

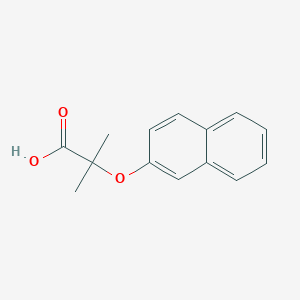

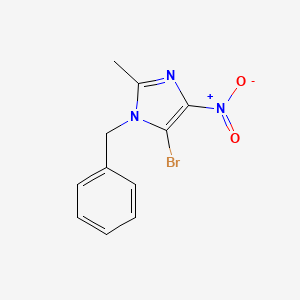

![molecular formula C10H8N4 B1269359 1H-Pyrazolo[3,4-b]chinolin-3-amin CAS No. 106835-44-3](/img/structure/B1269359.png)

1H-Pyrazolo[3,4-b]chinolin-3-amin

Übersicht

Beschreibung

1H-pyrazolo[3,4-b]quinolin-3-amine, also known as PQA, is an organic compound belonging to the class of pyrazoloquinolines. It is a nitrogen-containing heterocyclic aromatic compound, which is a derivative of the parent compound pyrazoloquinoline. PQA has a wide range of applications in scientific research and is used in a variety of laboratory experiments. This article will provide an overview of PQA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wissenschaftliche Forschungsanwendungen

Synthesemethoden

1H-Pyrazolo[3,4-b]chinoline wurden in den letzten 100 Jahren mit verschiedenen Methoden synthetisiert . Zu den wichtigsten Methoden gehören die Friedländer-Kondensation, die Synthese aus Anthranilsäurederivaten und die Mehrkomponentensynthese .

Fluoreszierende Sensoren

Diese Klasse von Verbindungen hat ein Potenzial als fluoreszierende Sensoren . Ihre photophysikalischen Eigenschaften können durch eine Reihe von Substituenten modifiziert werden, was ihren Einsatz als Sensoren erheblich beeinflusst .

Biologische Eigenschaften

1H-Pyrazolo[3,4-b]chinoline zeigen signifikante pharmakologische Aktivitäten . Es wurde festgestellt, dass sie parasitizide, antibakterielle, antikanzerogene, hypotensive und vasodilatorische Eigenschaften besitzen .

Antikrebsaktivität

Insbesondere 1,3-Dimethyl-N-(4-Propionylphenyl)-1H-pyrazolo[3,4-b]chinolin-4-amin hat sich als aktiv gegen ausgewählte Krebszellen erwiesen . Es war 6- bis 13-mal potenter als die Referenzverbindung N-(4-Acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]chinolin-9-amin .

Antimalaria-Aktivität

1H-Pyrazolo[3,4-b]chinoline zeigen auch antimalaria-Aktivität . Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antimalariamittel .

Antivirale Aktivität

Diese Verbindungen haben antivirale Eigenschaften gezeigt , die für die Entwicklung neuer antiviraler Medikamente genutzt werden könnten .

Entzündungshemmende Aktivität

1H-Pyrazolo[3,4-b]chinoline haben entzündungshemmende Eigenschaften . Dies deutet auf mögliche Anwendungen bei der Behandlung von entzündlichen Erkrankungen hin .

Physikalische Eigenschaften

Die physikalischen Eigenschaften von 1H-Pyrazolo[3,4-b]chinolinen können durch die Anzahl und Art der Substituenten beeinflusst werden . Dies ermöglicht eine breite Palette von potenziellen Anwendungen in verschiedenen Bereichen .

Wirkmechanismus

Target of Action

1H-Pyrazolo[3,4-b]quinolin-3-amine is a compound with potential biological activity Related compounds have been shown to inhibit tropomyosin receptor kinases (trks), which are associated with the proliferation and differentiation of cells .

Mode of Action

It’s worth noting that trk inhibitors, like some related compounds, work by inhibiting the continuous activation and overexpression of trks, which can lead to cancer .

Biochemical Pathways

The inhibition of trks can trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt, which are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

One related compound showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .

Result of Action

One related compound was found to be significantly active against chosen cancer cells .

Biochemische Analyse

Biochemical Properties

1H-pyrazolo[3,4-b]quinolin-3-amine plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of several protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell. For instance, 1H-pyrazolo[3,4-b]quinolin-3-amine has shown inhibitory activity against bacterial serine/threonine protein kinases, which are essential for bacterial growth and pathogenicity . Additionally, it interacts with other biomolecules such as DNA, potentially affecting gene expression and cellular functions .

Cellular Effects

The effects of 1H-pyrazolo[3,4-b]quinolin-3-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving protein kinases. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth . Furthermore, it affects gene expression by interacting with DNA and other nuclear proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 1H-pyrazolo[3,4-b]quinolin-3-amine exerts its effects primarily through the inhibition of protein kinases. This inhibition occurs via binding interactions with the active sites of these enzymes, preventing them from phosphorylating their target proteins . Additionally, the compound can bind to DNA, interfering with transcription and replication processes, which further contributes to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-pyrazolo[3,4-b]quinolin-3-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of cellular functions, particularly in cancer cells .

Dosage Effects in Animal Models

The effects of 1H-pyrazolo[3,4-b]quinolin-3-amine vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been reported . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1H-pyrazolo[3,4-b]quinolin-3-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions, including oxidation and conjugation . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, the compound interacts with cofactors such as NADPH, which are essential for its metabolic transformation .

Transport and Distribution

Within cells and tissues, 1H-pyrazolo[3,4-b]quinolin-3-amine is transported and distributed through various mechanisms. It can bind to transport proteins in the bloodstream, facilitating its delivery to target tissues . Once inside the cells, the compound can accumulate in specific compartments, such as the nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 1H-pyrazolo[3,4-b]quinolin-3-amine is critical for its activity. The compound has been found to localize predominantly in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization is essential for its role in modulating gene expression and inhibiting protein kinases.

Eigenschaften

IUPAC Name |

2H-pyrazolo[3,4-b]quinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-9-7-5-6-3-1-2-4-8(6)12-10(7)14-13-9/h1-5H,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVOFPICRVTBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(NN=C3N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349869 | |

| Record name | 1H-pyrazolo[3,4-b]quinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821545 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

106835-44-3 | |

| Record name | 1H-pyrazolo[3,4-b]quinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazolo[3,4-b]quinolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives in material science?

A1: Research indicates that 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives demonstrate potential as dyes for various fibers. [] Specifically, these compounds have been successfully synthesized and tested for their dyeing performance on nylon, wool, silk, and polyester fibers. The synthesized dyes exhibited moderate to excellent fastness properties on all tested fibers. [] Further research could explore the color range, lightfastness, and wash fastness of these dyes for various textile applications.

Q2: How is 1H-pyrazolo[3,4-b]quinolin-3-amine synthesized and what are its potential applications in medicinal chemistry?

A2: 1H-pyrazolo[3,4-b]quinolin-3-amine can be synthesized by reacting 3-amino-1H-pyrazolo[3,4-b]quinoline with substituted phenyl pyrazolones. [] While the provided research focuses on its application as a dye, this compound and its derivatives are of significant interest in medicinal chemistry. [] This is primarily due to the presence of the quinoline moiety, which is found in numerous bioactive compounds with a wide range of pharmacological activities, including antimicrobial properties. [] Further research could explore the structure-activity relationship of these derivatives to optimize their antimicrobial activity and investigate their potential against various bacterial and fungal strains.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

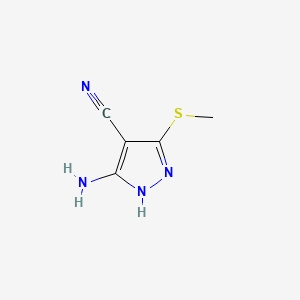

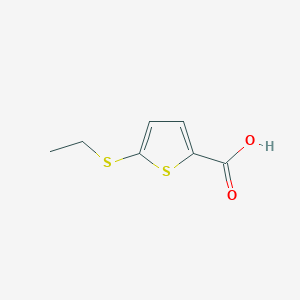

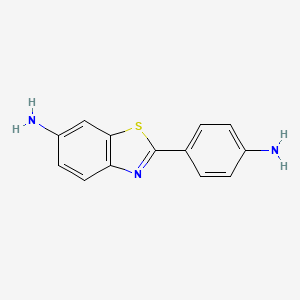

![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1269293.png)

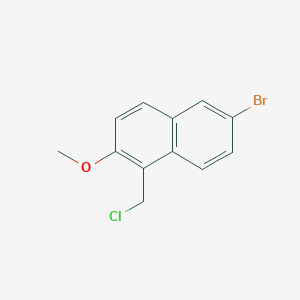

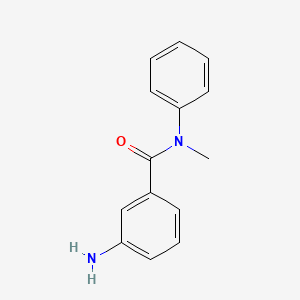

![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)